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Validated Therapeutic Range & Clinical Utility

Extensive therapeutic drug monitoring (TDM) studies have validated the therapeutic range for levetiracetam

and confirmed its clinical utility in managing epilepsy.

The table below summarizes the consensus on levetiracetam's therapeutic range and key evidence from

clinical practice:

Aspect Details

Established 5-41 pg/mL (or 12—-46 pg/mL per some laboratory references) [1] [2]
Therapeutic Range

Clinical Validation TDM in 1,383 patients demonstrated good seizure control in 82.5% of patients
when levels were within TR vs. increased seizure frequency in 58.6% with low
levels [1].

Role in Pediatric A 2022 study of 140 children found mean LEV concentration of 14.06 pg/mL

Care was effective, confirming utility of TDM for dose individualization despite wide
TR [3].
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Comparative Efficacy: Levetiracetam vs. Sodium
Valproate

A 2025 randomized controlled trial provides a direct, data-driven comparison of levetiracetam against a

first-line alternative, sodium valproate.

The table below summarizes the key comparative outcomes over a six-month period [4]:

Levetiracetam Group Sodium Valproate Group
Outcome Measure P-value
(n=100) (n=100)
Seizure Control Rate 85% 73% 0.037
Patients with No Side 31% 10% 0.012
Effects
Incidence of Weight 5.0% 16.0% Not
Gain specified

Detailed Experimental Protocols

For reproducibility and scientific rigor, here are the detailed methodologies from the key studies cited.

Clinical Efficacy Trial (2025 RCT) [4]

e Study Design: Randomized controlled trial with 200 children (aged 3-12 years) diagnosed with
generalized or focal epilepsy.
¢ Intervention: Participants were randomly assigned to receive either levetiracetam or sodium
valproate. Both drugs were initiated at an oral dose of 30 mg/kg/day.
e Dose Adjustment: In cases of breakthrough seizures, the dose was titrated upward in increments of
10 mg/kg/day.
¢ Follow-up: Monthly assessments were conducted over six months.
e Outcome Measures:
o Efficacy: Defined as a threefold increase in the seizure-free interval compared to baseline.
o Tolerability: Assessed through reported adverse effects.
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o Statistical Analysis: Data were analyzed using SPSS version 29, with a p-value of less than 0.05

considered statistically significant.

Analytical Method Validation (HPLC-UV) [1]

¢ Principle: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
e Sample Preparation: Liquid-liquid phase extraction of 200 pL of serum sample, using Dimethyl

sulfoxide (DMSO) as the extracting agent and Theophylline as the internal standard.
e Chromatographic Conditions:

o

[e]

[e]

[e]

[e]

Column: Reverse Phase C18 column.

Mobile Phase: Mixture of potassium dihydrogen phosphate buffer and acetonitrile.
Flow Rate: 1.2 mL/min.

Detection Wavelength: 205 nm.

Run Time: 15 minutes.

¢ Method Validation: The protocol was rigorously validated as per International Council for
Harmonisation (ICH) Q2(R1) guidelines, confirming its specificity, accuracy, precision, linearity
(2.5-80 pg/mL), and robustness.

The workflow for the analytical method validation is summarized in the diagram below:
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Key Takeaways for Drug Development Professionals

o Established & Validated Range: The 5-41 pg/mL range is consistently supported across recent
studies and large-scale TDM data, confirming its relevance for clinical and development decision-
making [1] [2].

e Superior Efficacy & Tolerability Profile: High-quality evidence shows levetiracetam can offer
significantly higher seizure control and better tolerability compared to sodium valproate, with a
notably lower risk of weight gain [4].

e TDM in Special Populations: While levetiracetam has predictable pharmacokinetics, TDM is
particularly valuable in specific clinical scenarios. Recent data and models support its use in
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pediatric patients, those on polytherapy, and individuals with renal impairment to optimize
dosing [5] [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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